Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl-
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Overview
Description
Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl- is a compound that belongs to the class of aminoalkylphosphinic acids. These compounds are known for their biological activity and are often used as analogues of carboxylic amino acids. They are valuable intermediates in the synthesis of other aminoalkylphosphorus acids .
Preparation Methods
The synthesis of phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl- typically involves the phospha-Mannich reaction. This reaction uses a P–H precursor, an aldehyde, and an amine. The reaction conditions can vary, but a common method involves the reaction of hypophosphorous acid with secondary amines and formaldehyde in wet acetic acid, leading to aminomethyl-H-phosphinic acids in nearly quantitative yields . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The P–H bond can be oxidized to a P–OH bond, forming phosphonic acids.
Substitution: The P–H bond can be substituted with other groups, leading to the formation of unsymmetrical phosphinic acids.
Addition to Double Bonds: The compound can add to double bonds, forming new compounds. Common reagents used in these reactions include hypophosphorous acid, aldehydes, and amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl- involves its interaction with biological molecules. The compound can act as a bioisostere, mimicking the structure and function of carboxylic amino acids . This allows it to interact with enzymes and other proteins, potentially inhibiting their activity or altering their function . The specific molecular targets and pathways involved depend on the particular application and context.
Comparison with Similar Compounds
Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl- is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Aminoalkylphosphonic acids: These compounds have a similar structure but contain a P–C bond instead of a P–H bond.
Bis(aminoalkyl)-phosphinic acids: These compounds contain two P–C bonds and are more frequently studied.
Phosphonic acids: These compounds are formed by the oxidation of the P–H bond to a P–OH bond
Properties
CAS No. |
398129-36-7 |
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Molecular Formula |
C9H13N2O3P |
Molecular Weight |
228.18 g/mol |
IUPAC Name |
[(2-aminoacetyl)amino]methyl-phenylphosphinic acid |
InChI |
InChI=1S/C9H13N2O3P/c10-6-9(12)11-7-15(13,14)8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)(H,13,14) |
InChI Key |
MOCBANWBPNIURY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CNC(=O)CN)O |
Origin of Product |
United States |
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